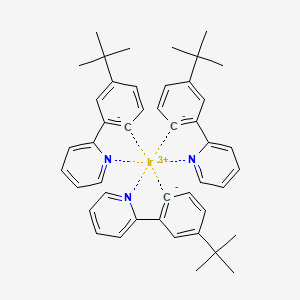

Tris(2-(3-tert-butylphenyl)pyridine)iridium

Description

BenchChem offers high-quality Tris(2-(3-tert-butylphenyl)pyridine)iridium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-(3-tert-butylphenyl)pyridine)iridium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H48IrN3 |

|---|---|

Molecular Weight |

823.1 g/mol |

IUPAC Name |

2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |

InChI |

InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |

InChI Key |

SHKJZNUTHOXNND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Tris(2-(3-tert-butylphenyl)pyridine)iridium [Ir(tBuppy)₃]

Executive Summary

This technical guide details the synthesis, purification, and characterization of Tris(2-(3-tert-butylphenyl)pyridine)iridium(III) , hereafter referred to as Ir(tBuppy)₃ .

While Ir(ppy)₃ serves as the archetypal green phosphorescent emitter for Organic Light Emitting Diodes (OLEDs), the introduction of a tert-butyl group at the 3-position of the phenyl ring is a strategic molecular modification. This "steric engineering" enhances solubility in organic solvents (crucial for solution-processed OLEDs) and suppresses intermolecular quenching (triplet-triplet annihilation) without significantly altering the triplet energy level.

This guide adopts a "Molecular Architect" approach, applying the rigorous purity and structural validation standards typical of pharmaceutical drug development to optoelectronic materials.

Part 1: Molecular Architecture & Design Logic

Structural Rationale

The target molecule is a homoleptic Iridium(III) complex with three identical bidentate ligands.

-

Core: Iridium(III) (

low-spin). Strong spin-orbit coupling facilitates efficient intersystem crossing (ISC), allowing theoretical 100% internal quantum efficiency (harvesting both singlet and triplet excitons). -

Ligand: 2-(3-tert-butylphenyl)pyridine.

-

Pyridine: Provides the neutral N-donor (L-type).

-

Phenyl: Provides the anionic C-donor (X-type) via cyclometalation.

-

3-tert-butyl group: Located meta to the Ir-C bond. This position minimizes steric clash at the metal center (unlike the 6-position) while providing sufficient bulk to prevent π-stacking aggregation in the solid state.

-

Isomerism: The Critical Quality Attribute (CQA)

Like all tris-cyclometalated octahedral complexes with asymmetric ligands, Ir(tBuppy)₃ exists as two geometric isomers:

-

Facial (fac): The three C-donors and three N-donors form two separate triangular faces. This is the thermodynamic product and typically exhibits higher quantum yield and blue-shifted emission.

-

Meridional (mer): The donors are arranged in a specific arc (meridian). This is the kinetic product , often showing lower efficiency and red-shifted emission.

Objective: The synthesis must target the fac-isomer exclusively.

Part 2: Synthetic Pathway (The "How")

The synthesis follows a convergent "2-Step Nonoyama" protocol, modified to ensure fac-selectivity.

Workflow Diagram

Part 3: Detailed Experimental Protocols

Step 1: Ligand Synthesis (Suzuki Coupling)

Reaction: 2-bromo-pyridine + 3-tert-butylphenylboronic acid

-

Reagents:

-

2-Bromopyridine (1.0 eq)

-

3-(tert-butyl)phenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

-

-

Protocol:

-

Charge a 3-neck flask with aryl halide, boronic acid, and Pd catalyst under inert atmosphere (

or Ar). -

Add degassed solvent and base solution.

-

Reflux at 90-100°C for 16-24 hours. Monitor by TLC/GC-MS.

-

Workup: Cool, extract with ethyl acetate, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The product is a colorless oil or low-melting solid.

-

Step 2: Formation of the Iridium Dimer

Reaction:

-

Rationale: This intermediate purifies the metal center before the final ligation.

-

Protocol:

-

Dissolve

(1.0 eq) and Ligand (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1 ratio). -

Reflux at 110°C for 24 hours under nitrogen.

-

Observation: The solution will form a yellow precipitate (the dimer).

-

Workup: Cool to RT. Add water to precipitate fully. Filter the solid.[1] Wash with water (to remove unreacted IrCl3) and methanol (to remove excess ligand).

-

Yield: Typically >75%.[1][2] The solid is stable and can be stored.

-

Step 3: Synthesis of fac-Ir(tBuppy)₃

Reaction: Dimer + Excess Ligand

-

Critical Parameter: Temperature.[1][2][3][4][5][6][7] Reaction below 160°C favors the mer-isomer. Reaction >200°C favors the fac-isomer.

-

Method A (Glycerol Method - Recommended for Purity):

-

Mix Dimer (1.0 eq), Ligand (2.5 eq), and Potassium Carbonate (

, 10 eq) in Glycerol . -

Degas vigorously (glycerol is viscous; use vacuum/backfill cycles).

-

Heat to 210-220°C for 12-18 hours.

-

Workup: Cool to ~80°C. Add 1N HCl slowly to neutralize and precipitate the product. Filter the crude yellow/green solid.

-

Purification: Flash chromatography (DCM/Hexane) followed by high-vacuum sublimation (

Torr, ~280°C) for device-grade purity.

-

Part 4: Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The symmetry of the complex is the primary indicator of isomeric purity.

| Feature | fac-Ir(tBuppy)₃ | mer-Ir(tBuppy)₃ |

| Symmetry Point Group | ||

| ¹H NMR Environment | All 3 ligands are chemically equivalent. | Ligands are inequivalent. |

| Key Signal (t-Butyl) | Single sharp singlet (integrating to 27H). | Multiple split singlets (3 distinct peaks). |

| Aromatic Region | Simplified pattern (1 set of peaks). | Complex, overlapping multiplets. |

Photophysical Properties

Data below represents typical values for tert-butyl substituted Ir(ppy)₃ derivatives in 2-MeTHF at 298K.

| Property | Value | Notes |

| Emission Max ( | ~512 - 518 nm | Green emission.[8] Slight blue shift vs Ir(ppy)₃ due to t-Bu inductive effect. |

| Quantum Yield ( | 0.90 - 0.98 | Near unity due to rigid structure. |

| Lifetime ( | 1 - 2 | Typical for phosphorescent triplet emitters. |

| HOMO / LUMO | -5.2 eV / -2.4 eV | Measured via Cyclic Voltammetry (vs Ferrocene). |

Isomer Discrimination Logic

Part 5: Safety & Handling

-

Iridium Salts: IrCl₃ is an irritant. Avoid inhalation.

-

High Temperature: The glycerol step involves temperatures >200°C. Use a sand bath or high-grade oil bath behind a blast shield. Ensure the vessel is open to an inert gas line to prevent pressure buildup if sealed, or use a high-pressure rated vessel.

-

Purification: Silica gel dust is a respiratory hazard. Use a fume hood.

References

-

Nonoyama, M. (1974). "Chelating C-metallation of N-substituted pyrazoles and 2-phenylpyridine." Journal of Organometallic Chemistry, 86(2), 263-267. Link

- Foundational text for the synthesis of the dichloro-bridged dimer.

-

Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 123(18), 4304-4312. Link

- Establishes the standard photophysical characteriz

-

Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society, 125(24), 7377-7387. Link

- The authoritative source on fac vs. mer isomerism and thermal conversion methods.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

- Core reference for the ligand synthesis step.

Sources

Photophysical properties of Tris(2-(3-tert-butylphenyl)pyridine)iridium

An In-Depth Technical Guide to the Photophysical Properties of Cyclometalated Iridium(III) Complexes: A Focus on fac-Tris(2-phenylpyridine)iridium(III)

Senior Application Scientist Note: The query for Tris(2-(3-tert-butylphenyl)pyridine)iridium, a specific derivative, yielded limited direct photophysical data in the public domain. However, the core photophysical characteristics are governed by the parent complex, fac-Tris(2-phenylpyridine)iridium(III), commonly abbreviated as Ir(ppy)₃. This compound is one of the most extensively studied and foundational green phosphorescent emitters in materials science and serves as the archetypal model for this class of organometallics.[1][2][3] The introduction of a tert-butyl group, as specified, is a common synthetic modification aimed at enhancing physical properties such as solubility, volatility, and film morphology, which can subtly influence solid-state performance by reducing intermolecular quenching, but it does not fundamentally alter the core electronic transitions and excited-state dynamics discussed herein.[4] This guide will, therefore, focus on the well-documented properties of Ir(ppy)₃ as a comprehensive and authoritative model.

Introduction: The Dawn of Phosphorescence in Optoelectronics

Iridium(III) complexes have become cornerstone materials in the field of organic electronics, most notably in Organic Light-Emitting Diodes (OLEDs).[2][5][6] Their significance stems from the ability to harness triplet excitons for light emission through a process called phosphorescence.[7] Unlike fluorescent materials which only utilize singlet excitons (25% of the total), phosphorescent emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[7]

Fac-tris(2-phenylpyridine)iridium(III), or Ir(ppy)₃, is the quintessential green phosphorescent emitter, prized for its high quantum yield, thermal stability, and ideal emission wavelength for display and lighting applications.[2][5] Understanding its photophysical properties is crucial for designing next-generation materials and devices. This guide provides a detailed examination of the synthesis, electronic structure, and excited-state dynamics of this pivotal complex.

Molecular and Electronic Structure

Cyclometalated iridium(III) complexes like Ir(ppy)₃ can exist as two possible geometric isomers: facial (fac) and meridional (mer). The fac isomer, where the three pyridyl nitrogen atoms are positioned on one face of the octahedral complex, is thermodynamically more stable by approximately 220 meV and is the dominant and more emissive form.[7] Consequently, this guide focuses exclusively on the fac isomer.

The electronic structure is defined by its frontier molecular orbitals.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the iridium metal center (d-orbitals) with significant contribution from the phenyl rings of the ppy ligands.[5]

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly localized on the π* orbitals of the pyridine rings of the ligands.[5]

This spatial separation of the HOMO and LUMO is the defining characteristic of a Metal-to-Ligand Charge Transfer (MLCT) state, which dictates the complex's photophysical behavior.

Caption: Frontier molecular orbitals of Ir(ppy)₃.

Synthesis Overview

The synthesis of fac-Ir(ppy)₃ is typically achieved through the cyclometalation of iridium(III) chloride with 2-phenylpyridine. A common procedure involves reacting iridium(III) chloride hydrate with an excess of the 2-phenylpyridine ligand in a high-boiling point solvent, often with a base or in a pressurized reactor.[8]

Reaction: IrCl₃·nH₂O + 3 C₆H₅-C₅H₄N → fac-Ir(C₆H₄-C₅H₄N)₃ + 3 HCl + nH₂O[3]

Purification is critical and usually involves column chromatography followed by sublimation to achieve the high purity required for electronic devices.

Core Photophysical Properties and Dynamics

The journey from light absorption to emission in Ir(ppy)₃ is a multi-step process governed by the interplay of its electronic states.

UV-Visible Absorption

The absorption spectrum of Ir(ppy)₃ in solution displays several distinct bands.[1]

-

High-Energy Bands (<350 nm): These intense absorptions are attributed to spin-allowed π-π* intraligand charge transfer (¹LC) transitions localized on the 2-phenylpyridine ligands.

-

Broad Bands (350-450 nm): This region is dominated by spin-allowed ¹MLCT transitions, corresponding to the promotion of an electron from the Ir-phenyl based HOMO to the pyridine-based LUMO.[1]

-

Low-Energy Tail (450-500 nm): A weaker, broad absorption tail extends into the visible region. This is due to the direct, but formally spin-forbidden, population of triplet MLCT states (³MLCT), made possible by the strong spin-orbit coupling induced by the heavy iridium atom.[1][9]

Excited-State Dynamics and Phosphorescence

The key to Ir(ppy)₃'s high efficiency is the rapid and efficient population of the lowest-energy triplet state.

Caption: Simplified Jablonski diagram for Ir(ppy)₃.

-

Excitation: Upon absorption of a photon, the molecule is promoted from the singlet ground state (S₀) to an excited singlet state (S₁), typically a ¹MLCT state.

-

Intersystem Crossing (ISC): Due to the immense spin-orbit coupling from the heavy iridium atom, the excited singlet state undergoes extremely rapid (sub-picosecond) and highly efficient intersystem crossing to the triplet manifold.[1][9]

-

Vibrational Relaxation: The molecule then quickly relaxes non-radiatively to the lowest vibrational level of the lowest-energy triplet excited state (T₁), which is of ³MLCT character.[1]

-

Phosphorescence: The final step is the radiative decay from the T₁ state back to the S₀ ground state. This spin-forbidden transition is made possible by the same spin-orbit coupling that facilitates ISC. The energy difference between T₁ and S₀ dictates the emission color, which for Ir(ppy)₃ is a characteristic green light with a peak wavelength around 510 nm.[10] The lifetime (τ) of this phosphorescence is typically in the microsecond range (1-2 µs).[9]

Quantum Yield

The phosphorescence quantum yield (ΦP) is a measure of the efficiency of the emission process. For Ir(ppy)₃ in deaerated solutions or solid-state matrices, the quantum yield approaches unity, meaning nearly every absorbed photon is converted into an emitted phosphorescent photon.[2][10][11] This remarkable efficiency is the primary reason for its widespread use in OLEDs.

Summary of Key Photophysical Data

The following table summarizes the essential photophysical parameters for fac-Ir(ppy)₃.

| Parameter | Value | Description | Reference |

| Absorption Maxima (λabs) | ~380 nm, ~430-500 nm (shoulder) | ¹MLCT and ³MLCT transitions in solution. | [1] |

| Emission Maximum (λem) | ~510 nm | Peak of the green phosphorescent emission. | [10] |

| Phosphorescence Lifetime (τ) | ~1-2 µs | Decay lifetime of the T₁ excited state in a solid matrix. | [9][12] |

| Quantum Yield (ΦP) | ~1.0 | Phosphorescence efficiency in deaerated conditions. | [10][11] |

| T₁-S₀ Energy Gap | ~2.44 eV | Energy of the lowest triplet excited state. | [7] |

Experimental Protocols

Accurate characterization of photophysical properties is paramount. Below are standardized protocols for key measurements.

Protocol: UV-Vis Absorption Spectroscopy

-

Preparation: Prepare a dilute solution of Ir(ppy)₃ in a spectroscopic-grade solvent (e.g., dichloromethane or toluene) with an absorbance below 1.0 at the λmax to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Fill an identical cuvette with the sample solution.

-

Scan the wavelength range (e.g., 250-600 nm) to record the absorption spectrum.

-

The baseline-corrected spectrum reveals the absorption maxima (λabs).

-

Protocol: Photoluminescence (PL) Spectroscopy

-

Preparation: Use the same solution prepared for UV-Vis analysis. It is crucial to deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes, as oxygen is an efficient quencher of triplet states.[1]

-

Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength (λex) to one of the absorption bands (e.g., 380 nm).

-

Scan the emission wavelength range, starting ~20 nm higher than λex to avoid scattered light (e.g., 400-700 nm).

-

The resulting spectrum will show the characteristic green emission peak of Ir(ppy)₃.

-

Protocol: Phosphorescence Lifetime Measurement

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a transient absorption spectrometer with a pulsed laser source (e.g., a nitrogen laser or a pulsed diode laser) for excitation and a fast detector.

-

Preparation: Use a solid-state sample, such as a thin film or the complex dispersed in a polymer matrix (e.g., PMMA), to minimize quenching and observe the intrinsic lifetime.[10]

-

Measurement:

-

Excite the sample with a short laser pulse at a suitable wavelength.

-

Record the decay of the emission intensity at the emission maximum (~510 nm) over time.

-

Fit the decay curve to an exponential function (single or multi-exponential) to extract the phosphorescence lifetime (τ).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tris(2-phenylpyridine)iridium (Ir(ppy)3) | 94928-86-6 [chemicalbook.com]

- 3. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. www2.riken.jp [www2.riken.jp]

- 10. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dynamics of the excited states of [Ir(ppy)2bpy]+ with triple phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR data for Tris(2-(3-tert-butylphenyl)pyridine)iridium

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tris(2-(3-tert-butylphenyl)pyridine)iridium

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science, focusing on the nuclear magnetic resonance (NMR) characteristics of Tris(2-(3-tert-butylphenyl)pyridine)iridium, often abbreviated as Ir(m-tppy)₃. As a prominent cyclometalated iridium(III) complex, its detailed structural elucidation is paramount for understanding its photophysical properties, which are leveraged in fields such as organic light-emitting diodes (OLEDs) and photoredox catalysis.

This document provides a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles of organometallic NMR spectroscopy. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition of high-fidelity NMR data, explaining the causality behind each procedural step to ensure both accuracy and reproducibility.

Predicted ¹H NMR Spectral Data

The facial (fac) isomer of Tris(2-(3-tert-butylphenyl)pyridine)iridium possesses C₃ symmetry. This symmetry dictates that the three phenylpyridine ligands are chemically equivalent, simplifying the expected ¹H NMR spectrum. The aromatic region will display a set of signals corresponding to the seven unique protons of the phenylpyridine ligand, while the aliphatic region will feature a single, highly intense signal for the equivalent tert-butyl groups.

The predicted chemical shifts are influenced by the cyclometalation, where the iridium atom forms a covalent bond with a carbon atom of the phenyl ring. This typically causes significant changes in the electronic environment of nearby protons compared to the free ligand. Protons on the phenyl ring, particularly the one ortho to the Ir-C bond, are expected to be shifted upfield due to the shielding effects of the metal's d-electrons.[1]

Table 1: Predicted ¹H NMR Spectral Data for Tris(2-(3-tert-butylphenyl)pyridine)iridium

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (t-Bu) | 1.3 - 1.5 | s (singlet) | N/A | 27H |

| H-b | 6.7 - 6.9 | d (doublet) | ~7.5 | 3H |

| H-c | 7.0 - 7.2 | t (triplet) | ~7.6 | 3H |

| H-d | 7.6 - 7.8 | d (doublet) | ~7.8 | 3H |

| H-e | 7.8 - 8.0 | s (singlet) | N/A | 3H |

| H-f | 7.5 - 7.7 | d (doublet) | ~5.5 | 3H |

| H-g | 6.8 - 7.0 | t (triplet) | ~6.5 | 3H |

| H-h | 6.9 - 7.1 | t (triplet) | ~7.0 | 3H |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecule's C₃ symmetry, expecting to show 13 distinct signals: 11 for the inequivalent carbons of the phenylpyridine ligand and two for the tert-butyl group. The carbon atom directly bonded to the iridium center (C-i) is anticipated to have a chemical shift significantly downfield due to the metal-carbon bond.

Table 2: Predicted ¹³C NMR Spectral Data for Tris(2-(3-tert-butylphenyl)pyridine)iridium

| Carbon Label | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C-a (t-Bu CH₃) | sp³ | 30 - 35 |

| C-b (t-Bu C) | sp³ | 35 - 40 |

| C-c | sp² | 120 - 125 |

| C-d | sp² | 125 - 130 |

| C-e | sp² | 135 - 140 |

| C-f | sp² | 145 - 150 |

| C-g | sp² | 120 - 125 |

| C-h | sp² | 118 - 122 |

| C-i (Ir-C) | sp² | 160 - 165 |

| C-j | sp² | 140 - 145 |

| C-k | sp² | 135 - 140 |

| C-l | sp² | 120 - 125 |

| C-m | sp² | 148 - 152 |

Experimental Protocols for NMR Data Acquisition

The following protocols are designed to yield high-quality, unambiguous NMR data for Tris(2-(3-tert-butylphenyl)pyridine)iridium.

Part A: Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. The choice of solvent is the most important consideration.

-

Solvent Selection: A deuterated solvent that readily dissolves the complex without causing degradation is required. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are excellent starting points due to their ability to dissolve many organometallic complexes. DMSO-d₆ can be used if solubility is an issue, but its high boiling point makes sample recovery difficult.

-

Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. The residual proton signals of the deuterated solvent can be used for chemical shift referencing.[2]

-

-

Sample Weighing: Accurately weigh 5-10 mg of the iridium complex directly into a clean, dry vial.

-

Causality: This amount provides a good concentration for obtaining a strong signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus.

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: For the most accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Part B: Instrument Setup and Data Acquisition

These parameters are for a standard 400 MHz NMR spectrometer and may need adjustment for different field strengths.

¹H NMR Spectroscopy:

-

Nucleus: ¹H

-

Number of Scans (NS): 16 to 64.

-

Causality: A sufficient number of scans are averaged to improve the signal-to-noise ratio. For a moderately concentrated sample, 16 scans are often adequate.

-

-

Relaxation Delay (D1): 1-2 seconds.

-

Causality: This delay allows the protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

-

-

Acquisition Time (AQ): 2-4 seconds.

-

Causality: A longer acquisition time results in better resolution of fine splitting patterns.[3]

-

-

Spectral Width (SW): -2 to 12 ppm.

-

Causality: This range is wide enough to encompass the aromatic, aliphatic, and any potential upfield-shifted signals common in organometallic complexes.[1]

-

¹³C{¹H} NMR Spectroscopy:

-

Nucleus: ¹³C (with ¹H decoupling).

-

Number of Scans (NS): 1024 to 4096.

-

Causality: A significantly higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[1]

-

-

Relaxation Delay (D1): 2-5 seconds.

-

Causality: Quaternary carbons and carbons in large molecules can have long relaxation times. A longer delay is crucial for these signals to be accurately represented and to avoid signal attenuation, which can lead to misinterpretation.

-

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): -10 to 180 ppm.

-

Causality: This is the standard range for most organic and organometallic compounds, covering aliphatic, aromatic, and carbonyl-like (Ir-C) carbons.

-

Data Interpretation and Structural Verification

The acquired 1D NMR spectra should be compared against the predicted data. The presence of a single, highly integrated singlet for the tert-butyl groups and the distinct pattern of aromatic signals corresponding to the substituted phenylpyridine ligand would provide strong evidence for the formation of the desired fac-Tris(2-(3-tert-butylphenyl)pyridine)iridium complex.

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of adjacent protons within the phenyl and pyridine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for assigning quaternary carbons and piecing together the molecular fragments.

By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of Tris(2-(3-tert-butylphenyl)pyridine)iridium can be achieved, providing a solid foundation for further research and application.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Pawlak, T., Pazderski, L., & Szlyk, E. Quantum-chemical calculations of 1H, 13C and 15N NMR chemical shifts in Au(III) and Pt(II) chloride organometallics with 2-phenylpyridine. INIS-IAEA. [Link]

-

St. John, P. C., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

-

Bentley, D. P. NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. Taylor & Francis Online. [Link]

-

Kim, S., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

-

Pregosin, P. S. NMR in Organometallic Chemistry. Wiley-VCH. [Link]

-

Dudkina, Y. B., et al. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. ACS Publications. [Link]

-

Balakrishna, M. S., & Ghosh, P. 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

-

Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Tey, M. J., et al. 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding. National Center for Biotechnology Information. [Link]

-

ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

-

Wiley-VCH GmbH. Tert-butyl ether. SpectraBase. [Link]

-

Gauthier, D. A., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Nanalysis. NMR acquisition parameters and qNMR. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Tris(2-(3-tert-butylphenyl)pyridine)iridium

Introduction

Tris(2-(3-tert-butylphenyl)pyridine)iridium, a cyclometalated iridium(III) complex, is a key component in the advancement of organic light-emitting diodes (OLEDs) and photoredox catalysis.[1][2] Its high quantum yield and thermal stability make it an attractive candidate for these applications. The precise characterization of this organometallic compound is paramount for quality control, reaction monitoring, and understanding degradation pathways. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the identification and characterization of such complexes.[3] This guide provides an in-depth technical overview of the mass spectrometry analysis of Tris(2-(3-tert-butylphenyl)pyridine)iridium, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Implications for Mass Spectrometry

A thorough understanding of the compound's properties is the foundation for developing a robust analytical method.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₄₅H₄₈IrN₃ | Defines the theoretical monoisotopic and average mass. |

| Molecular Weight | 823.12 g/mol [4] | Guides the expected m/z range for the molecular ion. |

| Structure | A central iridium atom coordinated to three 2-(3-tert-butylphenyl)pyridine ligands. | The tert-butyl groups add significant non-polarity. The nitrogen atoms on the pyridine rings can be potential sites for protonation. |

| Iridium Isotopes | ¹⁹¹Ir (37.3%) and ¹⁹³Ir (62.7%) | Results in a characteristic isotopic pattern with the M+2 peak being more intense than the M peak, a key signature for iridium-containing compounds.[5] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform.[2] | Dictates the choice of solvent for sample preparation and the compatibility with different ionization techniques. |

Selecting the Optimal Ionization Technique

The choice of ionization technique is critical for the successful analysis of organometallic complexes. Electrospray ionization (ESI) is often the most suitable method for these types of compounds.[3][6]

| Ionization Technique | Suitability for Tris(2-(3-tert-butylphenyl)pyridine)iridium | Rationale & Key Considerations |

| Electrospray Ionization (ESI) | Highly Recommended | ESI is a soft ionization technique ideal for thermally labile and non-volatile compounds.[3] Given the compound's neutral nature, ionization will likely occur through protonation ([M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The choice of a protic solvent or the addition of a small amount of acid can facilitate protonation.[7] |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Viable Alternative | MALDI is another soft ionization technique that can be used, particularly for solid samples or when ESI compatibility is an issue.[8] It often produces singly charged ions, simplifying spectral interpretation. However, matrix selection and potential for in-source fragmentation need careful optimization. |

| Field Desorption (FD) | Specialized Application | FD is a very soft ionization method suitable for non-polar and thermally unstable compounds, often yielding molecular ions with minimal fragmentation. It can be a powerful tool when other techniques fail to produce a clear molecular ion. |

| Electron Ionization (EI) | Not Recommended | EI is a hard ionization technique that would likely cause extensive fragmentation of this relatively large and complex molecule, making it difficult to identify the molecular ion. |

Experimental Protocol: ESI High-Resolution Mass Spectrometry

This protocol outlines a validated approach for the analysis of Tris(2-(3-tert-butylphenyl)pyridine)iridium using an ESI source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

Sample Preparation

-

Solvent Selection: Prepare a stock solution of the sample in a high-purity solvent such as acetonitrile or a mixture of dichloromethane and methanol. The presence of a protic solvent like methanol will aid in protonation.

-

Concentration: Aim for a final concentration in the range of 1-10 µg/mL for direct infusion.

-

Additives (Optional): To promote the formation of the protonated species [M+H]⁺, a small amount (0.1%) of formic acid can be added to the sample solution.

Instrumentation and Parameters

The following are typical starting parameters for an ESI-TOF or ESI-Orbitrap mass spectrometer. Optimization will be necessary for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Ion Mode | To detect protonated molecules ([M+H]⁺) or cation adducts ([M+Na]⁺, [M+K]⁺). |

| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray process. |

| Cone Voltage/Fragmentor Voltage | 30 - 60 V | A lower voltage minimizes in-source fragmentation, preserving the molecular ion. Higher voltages can be used to induce fragmentation for structural elucidation (MS/MS).[3] |

| Desolvation Gas (N₂) Flow | Instrument Dependent | Aids in the desolvation of the charged droplets. |

| Desolvation Temperature | 150 - 250 °C | Must be high enough for efficient solvent evaporation but low enough to prevent thermal degradation. |

| Mass Range | 200 - 1200 m/z | To encompass the expected molecular ion and potential fragments. |

| Mass Resolution | >10,000 (FWHM) | Essential for accurate mass measurement and resolving the characteristic iridium isotopic pattern. |

Data Acquisition and Analysis

-

Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations to achieve high mass accuracy.

-

Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the peaks of interest.

-

Data Processing: Utilize the instrument's software to analyze the acquired data. Pay close attention to the isotopic pattern and accurate mass of the observed ions.

Decoding the Mass Spectrum

A typical ESI mass spectrum of Tris(2-(3-tert-butylphenyl)pyridine)iridium will display several key features.

Expected Ions and m/z Values

| Ion Species | Theoretical m/z (Monoisotopic) | Notes |

| [M+H]⁺ | 824.3631 | The protonated molecular ion. This is often the base peak in the spectrum. |

| [M+Na]⁺ | 846.3450 | Sodium adduct, commonly observed as an impurity. |

| [M+K]⁺ | 862.3189 | Potassium adduct, another common impurity. |

The Iridium Isotopic Signature

A definitive characteristic of an iridium-containing compound is its unique isotopic pattern. Due to the natural abundances of ¹⁹¹Ir and ¹⁹³Ir, the observed peaks will appear as a cluster. For a singly charged ion, the most intense peak will be at M+2. High-resolution mass spectrometry is crucial to resolve this pattern and confirm the presence of iridium.[5]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed.

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

The most probable fragmentation pathway involves the sequential loss of the 2-(3-tert-butylphenyl)pyridine ligands. A common fragmentation for compounds with tert-butyl groups is the loss of isobutylene (C₄H₈). The dissociation of one ligand is a characteristic fragmentation pattern for similar tris-cyclometalated iridium complexes.[9]

Experimental Workflow Visualization

Caption: Overall workflow for the MS analysis.

Conclusion

The mass spectrometric analysis of Tris(2-(3-tert-butylphenyl)pyridine)iridium is a robust and reliable method for its characterization. By leveraging the soft ionization capabilities of ESI and the precision of high-resolution mass spectrometry, unambiguous identification and structural insights can be obtained. A systematic approach, from careful sample preparation to detailed spectral interpretation, is key to achieving high-quality, reproducible results. The unique isotopic signature of iridium serves as a powerful diagnostic tool, while MS/MS fragmentation provides definitive structural confirmation. This guide provides the fundamental knowledge and practical steps for scientists to confidently analyze this important class of organometallic compounds.

References

- UVIC. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds.

- Waters. Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT.

- Goethe, V. (2022). Portrayal of Selected Organometallic Compounds with the Aid of Using Electrospray Ionization-and Framework Helped Laser Ionization-Mass Spectrometry Utilizing Instruments. Polym Sci, 7, 14.

- ResearchGate. (2025, August 6). Electrospray Mass Spectrometry of Organometallic Compounds.

- University of Victoria. Mass Spectrometry in Organometallic Chemistry.

- Fast Synthesis of the Iridium (Iii)

- RSC Publishing. (2019, March 19). Using coligands to gain mechanistic insight into iridium complexes hyperpolarized with para-hydrogen.

- Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxid

- National Institutes of Health. Tris(2-phenylpyridine)iridium | C33H27IrN3 | CID 45358635 - PubChem.

- (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE.

- ACS Publications. (2020, February 4). Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes | Inorganic Chemistry.

- ACS Publications. (2023, June 1). “Iridium Signature” Mass Spectrometric Probes: New Tools Integrated in a Liquid Chromatography–Mass Spectrometry Workflow for Routine Profiling of Nitric Oxide and Metabolic Fingerprints in Cells | Analytical Chemistry.

- ResearchGate. (Color online) LDI-TOF mass spectra recorded between 0 and 1400 u....

- ChemicalBook. (2026, January 13). Tris(2-phenylpyridine)iridium (Ir(ppy)3) | 94928-86-6.

- Grokipedia. Tris(2-phenylpyridine)iridium.

- MySkinRecipes. Tris(2-(3-tert-butylphenyl)pyridine)iridium.

Sources

- 1. Tris(2-phenylpyridine)iridium (Ir(ppy)3) | 94928-86-6 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Tris(2-(3-tert-butylphenyl)pyridine)iridium [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. web.uvic.ca [web.uvic.ca]

- 8. 160.153.132.164 [160.153.132.164]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding the Frontier Molecular Orbitals of Tris(2-(3-tert-butylphenyl)pyridine)iridium

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organometallic complex Tris(2-(3-tert-butylphenyl)pyridine)iridium, a compound of significant interest in the fields of organic electronics and photoredox catalysis. In the absence of directly published experimental data for this specific molecule, this document outlines the established experimental and computational methodologies for determining these crucial quantum chemical parameters. By referencing data from the parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and related substituted analogues, this guide offers a robust framework for researchers to predict, measure, and understand the electronic properties of this and similar iridium(III) complexes.

The Significance of HOMO and LUMO in Iridium(III) Complexes

The electronic and photophysical properties of iridium(III) complexes are governed by their frontier molecular orbitals. The HOMO is the highest energy orbital containing electrons, and its energy level correlates with the ionization potential, representing the ease with which the molecule can be oxidized. The LUMO is the lowest energy orbital devoid of electrons, and its energy level relates to the electron affinity, indicating the facility with which the molecule can be reduced.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its chemical reactivity.[1] In the context of materials science, a smaller HOMO-LUMO gap is often associated with longer wavelength absorption and emission, which is a key consideration in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). For drug development and photocatalysis, the absolute energies of the HOMO and LUMO determine the feasibility of single-electron transfer processes with other molecules, underpinning their application as photoredox catalysts.

For tris-cyclometalated iridium(III) complexes like the one , the HOMO is typically characterized by a mix of iridium d-orbitals and the π-orbitals of the cyclometalating ligands. The LUMO is generally localized on the π* orbitals of the ligands.[2][3] The introduction of substituents, such as the tert-butyl group on the phenyl ring, can significantly influence the energies of these orbitals, thereby tuning the complex's optoelectronic properties.

Methodologies for Determining HOMO and LUMO Energy Levels

A dual approach combining experimental and computational techniques provides the most comprehensive understanding of the frontier molecular orbitals.

Experimental Determination

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the HOMO and LUMO energy levels.[4]

Causality Behind Experimental Choices: The choice of solvent, electrolyte, and reference electrode is critical for obtaining accurate and reproducible results. A non-aqueous solvent like acetonitrile or dichloromethane is typically used for organometallic complexes. The supporting electrolyte, commonly tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), ensures sufficient conductivity of the solution. A stable reference electrode, such as a silver wire pseudo-reference electrode, is employed, and the potentials are then calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which provides a standardized reference point.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mM solution of the iridium complex in anhydrous, degassed acetonitrile or dichloromethane containing 0.1 M [NBu₄][PF₆] as the supporting electrolyte.

-

Electrochemical Cell Setup: Utilize a three-electrode configuration consisting of a platinum or glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

-

Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

-

Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

-

Data Analysis: Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram of the iridium complex. The HOMO and LUMO energy levels can then be estimated using the following empirical equations:

-

E(HOMO) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

-

E(LUMO) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

The value of 4.8 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

B. UV-Visible (UV-Vis) and Photoluminescence Spectroscopy

These spectroscopic techniques are employed to determine the optical HOMO-LUMO gap.

Causality Behind Experimental Choices: The choice of solvent for UV-Vis and photoluminescence spectroscopy should be one in which the compound is soluble and that does not absorb in the region of interest. The onset of the lowest energy absorption band in the UV-Vis spectrum provides an approximation of the optical bandgap.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the iridium complex in a suitable solvent (e.g., dichloromethane or THF).

-

UV-Vis Spectroscopy: Record the absorption spectrum using a spectrophotometer. The onset of the longest wavelength absorption band (λₒₙₛₑₜ) is used to calculate the optical gap (E₉ₐₚ) using the equation: E₉ₐₚ (eV) = 1240 / λₒₙₛₑₜ (nm).

-

Photoluminescence Spectroscopy: Measure the emission spectrum of the complex. The energy of the highest-energy emission peak can also be used to estimate the HOMO-LUMO gap.

Computational Determination

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT and TD-DFT are powerful quantum chemical methods for calculating the electronic structure and properties of molecules.[6][7]

Causality Behind Computational Choices: The selection of the functional and basis set is crucial for the accuracy of the calculations. For iridium complexes, hybrid functionals such as B3LYP are commonly used.[8][9] A mixed basis set approach is often employed, where a larger basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is used for the lighter atoms (C, H, N), and a basis set with an effective core potential (e.g., LANL2DZ) is used for the heavy iridium atom to account for relativistic effects.

Computational Protocol:

-

Molecular Geometry Optimization: The first step is to obtain a stable molecular geometry using DFT at a chosen level of theory (e.g., B3LYP/LANL2DZ for Ir and 6-311+G(d,p) for other atoms).

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

HOMO and LUMO Energy Calculation: From the output of the geometry optimization, the energies of the molecular orbitals can be extracted. The energy of the highest occupied molecular orbital is the HOMO energy, and the energy of the lowest unoccupied molecular orbital is the LUMO energy.

-

Excited State Calculations (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry. This provides information about the energies and oscillator strengths of electronic transitions.

Data Presentation: A Comparative Analysis

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| fac-Ir(ppy)₃ | DFT (B3LYP) | -5.44 | -3.19 | 2.25 | [10] |

| fac-Ir(ppy)₃ | Experimental (CV) | -5.44 | -3.49 | 1.95 | [10] |

| Ir(ppy-VB)₂(acac) | Experimental (CV) | -5.25 | -2.71 | 2.54 | [11] |

Visualization of the Workflow

The following diagram illustrates the integrated experimental and computational workflow for determining the HOMO and LUMO energy levels of an iridium(III) complex.

Caption: Integrated workflow for HOMO and LUMO determination.

Conclusion

This technical guide has detailed the established methodologies for determining the HOMO and LUMO energy levels of Tris(2-(3-tert-butylphenyl)pyridine)iridium. By employing a combination of cyclic voltammetry, UV-Vis/photoluminescence spectroscopy, and DFT/TD-DFT calculations, researchers can gain a thorough understanding of the frontier molecular orbitals that govern the optoelectronic properties and reactivity of this complex. The provided protocols and comparative data for related compounds offer a solid foundation for future research and development in the application of such iridium(III) complexes in organic electronics and photocatalysis.

References

-

Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands. (2025). PMC. [Link]

-

HOMO and LUMO levels and MOs on the complexes from DFT calculations. (n.d.). ResearchGate. [Link]

-

Frontier orbitals of fac-Ir(ppy)3: (a) highest occupied molecular... (n.d.). ResearchGate. [Link]

-

Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. (2020). Inorganic Chemistry. [Link]

-

DFT-computed HOMO and LUMO energy values and plots for the model... (n.d.). ResearchGate. [Link]

-

Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. (n.d.). Inorganic Chemistry. [Link]

-

Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. (2021). New Journal of Chemistry. [Link]

-

Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]

-

Cyclic voltammetric data of the iridium complexes. (n.d.). ResearchGate. [Link]

-

Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds. (n.d.). Preprints.org. [Link]

-

Electronic structure of tris(2-phenylpyridine)iridium. (2012). iOpenShell - University of Southern California. [Link]

-

Comparative Study of the Optoelectronic. (n.d.). MJFAS template. [Link]

-

Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. (2007). The Journal of Physical Chemistry A. [Link]

-

Electrodeposition of Iridium Oxide by Cyclic Voltammetry: Application of Response Surface Methodology. (n.d.). MATEC Web of Conferences. [Link]

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. [Link]

-

Plots of HOMO and LUMO orbitals for the ground states of complexes 1 to... (n.d.). ResearchGate. [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRPR. [Link]

Sources

- 1. Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjfas.utm.my [mjfas.utm.my]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. irjweb.com [irjweb.com]

- 10. 160.153.132.164 [160.153.132.164]

- 11. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Assessment: Thermal Stability of Tris(2-(3-tert-butylphenyl)pyridine)iridium

A Guide for Materials Scientists and Bio-Application Researchers

Executive Summary

Tris(2-(3-tert-butylphenyl)pyridine)iridium (often abbreviated as Ir(tBu-ppy)₃ ) represents a critical evolution in organometallic phosphors. While its parent compound, Ir(ppy)₃, is the industry standard for green emission in Organic Light-Emitting Diodes (OLEDs), the introduction of the tert-butyl group at the 3-position of the phenyl ring fundamentally alters its thermodynamic profile.

For drug development and bio-imaging professionals , this molecule is of increasing interest as an oxygen-sensing probe and a photodynamic therapy (PDT) agent due to its high quantum yield and resistance to photo-bleaching. However, its utility is governed strictly by its thermal resilience during sterilization (autoclaving) and formulation (nanoparticle encapsulation).

This guide provides a rigorous framework for characterizing the thermal stability of Ir(tBu-ppy)₃, distinguishing between phase transition behavior (

Molecular Architecture & Thermodynamic Rationale

To understand the thermal behavior of Ir(tBu-ppy)₃, one must analyze the structural causality of the tert-butyl substitution.

-

Steric Bulk & Amorphous Stability: The bulky tert-butyl groups inhibit

- -

Solubility vs. Volatility: While the alkyl group improves solubility (crucial for solution-processed bio-assays), it introduces aliphatic C-H bonds which are thermodynamically more vulnerable to homolytic cleavage than the aromatic core. This creates a trade-off: improved processability at the cost of a slightly lower onset of thermal degradation.

Experimental Framework: Characterization Protocols

Reliable thermal data requires strict adherence to atmosphere control and heating rates. The following protocols are designed to eliminate artifacts such as oxidation masking true thermal decomposition.

2.1 Thermogravimetric Analysis (TGA)

Objective: Determine the Decomposition Temperature (

| Parameter | Specification | Rationale |

| Instrument | High-sensitivity TGA (e.g., TA Instruments Q500) | Required for microgram-level precision. |

| Pan Material | Platinum or Alumina ( | Platinum catalyzes oxidation; Alumina is inert for Ir-complexes. |

| Purge Gas | Dry Nitrogen ( | Prevents oxidative degradation; isolates thermal bond breaking. |

| Ramp Rate | 10°C/min | Standard equilibrium rate. Faster rates artificially inflate |

| Pre-Isotherm | 110°C for 20 mins | Critical Step: Removes residual solvent/moisture before data collection. |

2.2 Differential Scanning Calorimetry (DSC)

Objective: Identify Glass Transition (

-

Protocol: Heat-Cool-Heat cycle.

-

First Heat: Ramp to 300°C (below

) to erase thermal history. -

Quench: Cool rapidly (50°C/min) to freeze the amorphous state.

-

Second Heat: Ramp at 10°C/min to observe

.

-

-

Expectation: Ir(tBu-ppy)₃ typically exhibits a

in the range of 130°C – 150°C , significantly higher than Ir(ppy)₃ due to the steric hindrance of the tert-butyl groups.

Visualization: Characterization Workflow

The following diagram outlines the logical flow from synthesis to thermal validation, ensuring material purity before device or biological application.

Figure 1: Integrated workflow for the thermal validation of Iridium phosphors. Note that TGA limits must be established before DSC to prevent cell contamination.

Degradation Mechanisms & Stability Analysis

When Ir(tBu-ppy)₃ is subjected to thermal stress exceeding its

4.1 Pathway A: Ligand Dissociation

At extremely high temperatures, the coordinate bond between the Iridium center and the pyridine nitrogen weakens. This leads to the loss of a ligand, resulting in non-emissive species (quenching centers).

4.2 Pathway B: Alkyl Chain Fragmentation (Specific to tBu)

The tert-butyl group is the "weak link." At temperatures above 350°C, the aliphatic C-C bonds can undergo homolytic cleavage.

-

Impact: This produces radical species that attack neighboring molecules, leading to cross-linking and carbonization.

-

Detection: In TGA-MS (Mass Spectrometry), this is observed as the release of isobutylene or methyl radicals prior to the sublimation of the metal core.

Figure 2: Competing thermal degradation pathways. Pathway 2 is specific to the tert-butyl derivative.

Implications for Bio-Applications

For researchers utilizing Ir(tBu-ppy)₃ in bio-imaging or theranostics (e.g., oxygen sensing in tumor microenvironments), thermal stability dictates the sterilization method.

-

Autoclaving (121°C, 15 psi):

-

Verdict:Safe. The

of Ir(tBu-ppy)₃ is typically >130°C, and

-

-

Nanoparticle Encapsulation:

-

Many protocols require heating the complex in a polymer matrix (e.g., PLGA) to 60-80°C. This is well within the "safe zone" for this complex, ensuring that the phosphorescence quantum yield remains intact during formulation.

-

Summary of Typical Thermal Values

Note: Values depend on purity and specific isomer configuration.

| Property | Typical Value | Significance |

| Decomposition Temp ( | 330°C – 360°C | Upper limit for vacuum evaporation or processing. |

| Glass Transition ( | 130°C – 150°C | Indicates resistance to crystallization; higher than Ir(ppy)₃. |

| Melting Point ( | >400°C (often sublimes first) | Rarely observed due to sublimation. |

| Sublimation Temp | 280°C – 300°C (@ | Ideal range for purification. |

References

-

Lamansky, S., et al. (2001).[1] "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society. Link

-

Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society. Link

-

Zhao, Q., et al. (2011). "Iridium(III) Complexes for OLED Application." Chemical Society Reviews. Link

-

Lo, K. K., et al. (2012). "Iridium(III) complexes as therapeutic and bioimaging reagents for cellular applications."[2][3][4] RSC Advances. Link

-

You, Y., & Nam, W. (2012). "Photofunctional triplet excited states of cyclometalated Ir(III) complexes: beyond electroluminescence." Chemical Society Reviews. Link

Sources

Methodological & Application

How to use Tris(2-(3-tert-butylphenyl)pyridine)iridium in OLED fabrication

Application Note: High-Efficiency Green OLED Fabrication using Tris(2-(3-tert-butylphenyl)pyridine)iridium [Ir(tBu-ppy)₃]

Executive Summary & Material Profile

Tris(2-(3-tert-butylphenyl)pyridine)iridium , commonly abbreviated as Ir(tBu-ppy)₃ , is a high-performance green phosphorescent emitter. It is a derivative of the industry-standard Ir(ppy)₃, modified with bulky tert-butyl groups at the 3-position of the phenyl rings.

Why use Ir(tBu-ppy)₃ over standard Ir(ppy)₃? While Ir(ppy)₃ is the benchmark for green emission, it suffers from severe concentration quenching (Triplet-Triplet Annihilation or TTA) at doping concentrations above 6-8%. The tert-butyl groups in Ir(tBu-ppy)₃ provide steric hindrance , increasing the intermolecular distance in the solid state. This suppresses self-quenching, allowing for higher doping concentrations (up to 10-12%) and improved solubility for solution-processed applications, without sacrificing the high Photoluminescence Quantum Yield (PLQY).

Key Physicochemical Properties

| Parameter | Value | Notes |

| CAS Number | 474948-23-7 | |

| Emission Peak ( | ~518–522 nm | Deep Green |

| HOMO Level | -5.3 to -5.4 eV | Slightly shallower than Ir(ppy)₃ due to electron-donating t-Bu |

| LUMO Level | -2.8 to -2.9 eV | |

| Triplet Energy ( | ~2.4 eV | Requires Host with |

| Sublimation Temp | 260–290°C | At |

| Solubility | High | Soluble in Toluene, Chlorobenzene, Chloroform |

Device Architecture & Energy Engineering

To maximize the efficiency of Ir(tBu-ppy)₃, the device architecture must ensure efficient charge injection, confinement of excitons within the Emissive Layer (EML), and prevention of back-energy transfer to the host.

Recommended Device Stack (Vacuum Deposition)

The following stack is designed for a Vacuum Thermal Evaporation (VTE) process.

-

Anode: Indium Tin Oxide (ITO) (100–150 nm)

-

HIL (Hole Injection Layer): HAT-CN (10 nm) or PEDOT:PSS (if hybrid)

-

HTL (Hole Transport Layer): TAPC or TCTA (40–50 nm)

-

Note: TCTA is preferred adjacent to the EML due to its high triplet energy (

eV), acting as an exciton blocker.

-

-

EML (Emissive Layer): Host: CBP or mCP doped with 8–10% Ir(tBu-ppy)₃ (30 nm)

-

ETL/HBL (Electron Transport/Hole Blocking): TPBi (40 nm)

-

Note: TPBi has a deep HOMO (-6.2 eV), effectively blocking holes from escaping the EML.

-

-

EIL (Electron Injection Layer): LiF (1 nm)

-

Cathode: Aluminum (100 nm)

Energy Level Diagram & Mechanism

The diagram below illustrates the critical energy alignment. The host (CBP) transfers energy to the dopant (Ir(tBu-ppy)₃) via Förster and Dexter mechanisms. The TAPC and TPBi layers confine the charge carriers.

Caption: Energy level alignment showing charge injection and confinement. Note the deep HOMO of TPBi blocking holes.

Fabrication Protocol: Vacuum Thermal Evaporation

Pre-requisites:

-

Base Pressure:

Torr (Critical for phosphorescence). -

Substrate: Pre-patterned ITO glass (

). -

Purity: All organics must be sublimation-grade (>99.5%).

Step-by-Step Methodology

1. Substrate Preparation & Cleaning

-

Mechanical Clean: Scrub ITO with detergent (Decon 90) and DI water.

-

Ultrasonic Bath: Sonicate sequentially in DI water, Acetone, and Isopropanol (15 min each).

-

Drying: Blow dry with

gun; bake at 100°C for 10 min. -

Surface Activation: UV-Ozone or Oxygen Plasma treatment for 15 min immediately before loading into vacuum. Reason: Increases ITO work function to improve hole injection.

2. Chamber Loading & Rate Calibration

-

Load sources into quartz crucibles.

-

Crucial Step: Calibrate Quartz Crystal Microbalance (QCM) tooling factors for the Host (CBP) and Dopant (Ir(tBu-ppy)₃) separately.

-

Calculation: To achieve 10% doping by volume:

-

Deposition Rate (Host) =

-

Deposition Rate (Dopant) =

(Adjust based on density ratio, approx 1:1 for organics).

-

3. Layer Deposition (VTE)

-

HIL/HTL: Deposit HAT-CN (

) followed by TAPC ( -

EML (Co-Deposition):

-

Open Host and Dopant shutters simultaneously.

-

Maintain strict rate ratio. If Host rate fluctuates to

, adjust Dopant to -

Target Thickness: 30 nm.

-

-

ETL/EIL: Deposit TPBi (

) followed by LiF ( -

Cathode: Deposit Al (

) through a shadow mask defining the active area.

4. Encapsulation

-

Perform in

-filled glovebox ( -

Use UV-curable epoxy and a glass cover slip.[1] Apply epoxy to the perimeter, avoiding the active area. Cure with UV light (365 nm).

Protocol Variant: Solution Processing

Due to the tert-butyl groups, Ir(tBu-ppy)₃ is suitable for spin-coating, making it ideal for rapid prototyping or hybrid devices.

Ink Formulation:

-

Solvent: Chlorobenzene or Toluene.

-

Host: PVK (Poly(9-vinylcarbazole)) blended with PBD (electron transporter).[2]

-

Ratio: PVK (60 wt%) : PBD (30 wt%) : Ir(tBu-ppy)₃ (10 wt%).

-

Concentration: 10–15 mg/mL total solids.

Spin Coating Parameters:

-

Spin at 2000 rpm for 60s (Target: ~40–50 nm).

-

Annealing: Bake at 100°C for 30 min in

to remove solvent residue. -

Note: Follow with VTE for TPBi and Cathode for best results (Hybrid Device).

Experimental Workflow Visualization

Caption: End-to-end workflow for fabricating high-efficiency phosphorescent OLEDs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Efficiency (EQE < 10%) | Exciton Quenching | Ensure Host |

| Voltage Rise | Poor Injection | Check ITO cleaning quality. Verify thickness of LiF (must be |

| Color Shift (Redder) | Aggregation | Reduce doping concentration. The t-Bu group helps, but |

| Short Lifetime | Water/Oxygen | Improve encapsulation. Ensure base pressure |

References

-

Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society. Link

-

Baldo, M. A., et al. (1998). "Highly efficient phosphorescent emission from organic electroluminescent devices."[1][3][4] Nature. Link

-

Ossila Ltd. "Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) Material Guide." Ossila Product Literature. Link

-

Adachi, C., et al. (2001). "High-efficiency red electrophosphorescence devices." Applied Physics Letters. (Reference for Host-Guest Energy Transfer mechanisms). Link

-

Seo, J., et al. (2011).[5] "Phosphorescence Properties of Ir(ppy)3 Films." Bulletin of the Korean Chemical Society.[5] Link

Sources

Application Notes and Protocols for Tris(2-(3-tert-butylphenyl)pyridine)iridium in Photocatalytic Organic Synthesis

Introduction: Harnessing the Power of Light with Tris(2-(3-tert-butylphenyl)pyridine)iridium

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild and environmentally benign conditions. At the forefront of this revolution are iridium(III) complexes, renowned for their exceptional photophysical properties and tunable redox potentials.[1][2][3] Tris(2-(3-tert-butylphenyl)pyridine)iridium, a member of the homoleptic iridium(III) photocatalyst family, offers distinct advantages for a range of synthetic transformations. The strategic placement of tert-butyl groups on the phenyl rings of the cyclometalating ligands enhances the catalyst's solubility in organic solvents and can influence its photophysical and electrochemical properties, making it a valuable tool for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the photocatalytic activity of Tris(2-(3-tert-butylphenyl)pyridine)iridium. We will delve into the fundamental mechanistic principles, offer detailed experimental protocols for key synthetic applications, and provide insights into the causality behind experimental choices to ensure robust and reproducible results. While specific literature on Tris(2-(3-tert-butylphenyl)pyridine)iridium is emerging, the protocols and principles outlined herein are based on well-established methodologies for closely related homoleptic iridium(III) photocatalysts and serve as a validated starting point for reaction development.

Core Principles and Mechanistic Overview

The photocatalytic activity of Tris(2-(3-tert-butylphenyl)pyridine)iridium is rooted in its ability to absorb visible light and transition to a long-lived, photoexcited state (Ir(III)). This excited state is both a potent oxidant and a strong reductant, allowing it to engage in single-electron transfer (SET) with a wide array of organic substrates.[1][2] The primary mechanistic pathways are the oxidative and reductive quenching cycles.

Oxidative Quenching Cycle

In the oxidative quenching cycle, the excited photocatalyst (Ir(III)*) accepts an electron from a suitable donor (reductant), generating a reduced Ir(II) species and a radical cation of the donor. The Ir(II) complex is a powerful reductant that can then donate an electron to an acceptor, regenerating the ground-state Ir(III) catalyst and completing the catalytic cycle.

Reductive Quenching Cycle

Conversely, in the reductive quenching cycle, the excited photocatalyst (Ir(III)*) donates an electron to an acceptor, forming an oxidized Ir(IV) species and a radical anion of the acceptor. The highly oxidizing Ir(IV) complex can then accept an electron from a donor to regenerate the ground-state Ir(III) catalyst.

Diagram of Photocatalytic Cycles

Caption: Generalized oxidative and reductive photocatalytic cycles of Tris(2-(3-tert-butylphenyl)pyridine)iridium.

Key Applications and Experimental Protocols

The unique properties of Tris(2-(3-tert-butylphenyl)pyridine)iridium make it a versatile catalyst for a variety of organic transformations. Below are detailed protocols for representative applications.

Application 1: Reductive Dehalogenation of Alkyl and Aryl Halides

Reductive dehalogenation is a fundamental transformation in organic synthesis, often employed in tandem with radical cyclization reactions. Homoleptic iridium(III) photocatalysts are highly effective for this transformation.

Protocol: Reductive Deiodination of an Alkyl Iodide

This protocol is adapted from a procedure utilizing Ir(ppy)3, a closely related photocatalyst.[1][2]

Materials:

-

Tris(2-(3-tert-butylphenyl)pyridine)iridium

-

Alkyl iodide (e.g., 1-iodoadamantane)

-

Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Triethylamine (Et3N)

-

Degassed N,N-dimethylformamide (DMF)

-

Schlenk tube or similar reaction vessel

-

Blue LED light source (e.g., 450 nm)

-

Stir plate

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add Tris(2-(3-tert-butylphenyl)pyridine)iridium (0.01 mmol, 1 mol%), the alkyl iodide (1.0 mmol, 1.0 equiv), and Hantzsch ester (1.2 mmol, 1.2 equiv).

-

Seal the tube with a rubber septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

-

Add degassed DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a blue LED light source. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The photocatalytic cycle involves radical intermediates that are sensitive to oxygen. Degassing the solvent and maintaining an inert atmosphere prevents quenching of the excited state and unwanted side reactions.

-

Hantzsch Ester and Triethylamine: Hantzsch ester serves as a mild terminal reductant (electron and proton donor), while triethylamine is a sacrificial electron donor that participates in the oxidative quenching of the photocatalyst.

-

Blue LED Light Source: Iridium(III) polypyridyl complexes typically exhibit strong absorption in the blue region of the visible spectrum, making blue LEDs an efficient light source for photoexcitation.

Application 2: Atom Transfer Radical Addition (ATRA) Reactions

ATRA reactions are powerful C-C bond-forming reactions that involve the addition of a radical to an alkene. Photocatalysis provides a mild and efficient method for generating the required radicals.

Protocol: ATRA of Perfluoroalkyl Iodides to Alkenes

Materials:

-

Tris(2-(3-tert-butylphenyl)pyridine)iridium

-

Alkene (e.g., 1-octene)

-

Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)

-

Degassed acetonitrile (MeCN)

-

Photoreactor setup with a visible light source

Procedure:

-

In a reaction vessel, combine Tris(2-(3-tert-butylphenyl)pyridine)iridium (0.02 mmol, 2 mol%), the alkene (1.0 mmol, 1.0 equiv), and the perfluoroalkyl iodide (1.2 mmol, 1.2 equiv).

-

Add degassed acetonitrile (10 mL).

-

Seal the vessel and irradiate with a visible light source (e.g., compact fluorescent lamp or blue LEDs) with vigorous stirring.

-

Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, remove the solvent in vacuo.

-

Purify the residue by flash chromatography to isolate the desired product.

Causality Behind Experimental Choices:

-

Excess Perfluoroalkyl Iodide: A slight excess of the radical precursor ensures efficient trapping of the alkene.

-

Acetonitrile as Solvent: Acetonitrile is a common solvent for photoredox reactions due to its polarity and relatively high boiling point, although other aprotic solvents can also be effective.

Experimental Workflow for Photocatalytic Reaction Setup

Caption: A generalized workflow for setting up a photocatalytic organic synthesis reaction.

Data Summary and Catalyst Properties

The selection of a photocatalyst is often guided by its photophysical and electrochemical properties. The tert-butyl groups in Tris(2-(3-tert-butylphenyl)pyridine)iridium are expected to subtly influence these properties compared to the parent Ir(ppy)3.

| Property | Tris(2-phenylpyridine)iridium (Ir(ppy)3) | Expected Trend for Tris(2-(3-tert-butylphenyl)pyridine)iridium | Rationale for the Trend |

| Excited State Potential (E* (Ir+/Ir)) | -2.14 V vs. SCE | Similar or slightly more negative | Electron-donating alkyl groups can increase the electron density on the ligand, making the excited state a stronger reductant. |

| Solubility | Moderate in organic solvents | Higher | The bulky, nonpolar tert-butyl groups enhance solubility in common organic solvents like THF, DCM, and toluene. |

| Emission Maximum (λem) | ~512 nm (green) | Similar, with potential for a slight blue or red shift | Steric and electronic effects of the substituent can perturb the energy levels of the frontier molecular orbitals. |

| Quantum Yield | High (~1.0) | High | The core photophysical properties are largely retained, ensuring efficient light emission and photocatalytic activity. |

Note: The values for Tris(2-(3-tert-butylphenyl)pyridine)iridium are predictive based on known structure-property relationships in this class of photocatalysts.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inefficient light penetration- Incompatible solvent- Quenching by oxygen- Catalyst degradation | - Ensure vigorous stirring and consider using a more dilute solution.- Screen a range of degassed solvents (e.g., MeCN, DMF, DMSO, THF).- Thoroughly degas all solvents and reagents; ensure a good seal on the reaction vessel.- Use a fresh batch of catalyst; consider a higher catalyst loading. |

| Formation of Byproducts | - Unwanted side reactions of radical intermediates- Substrate degradation | - Adjust the concentration of radical precursors or trapping agents.- Lower the reaction temperature (if using external heating).- Perform the reaction in the dark to confirm that it is light-dependent and not a thermal background reaction. |

| Inconsistent Results | - Variations in light source intensity- Inconsistent degassing- Impurities in reagents or solvents | - Standardize the distance from the light source to the reaction vessel.- Use a consistent and thorough degassing procedure (e.g., freeze-pump-thaw cycles for sensitive reactions).- Use purified reagents and high-purity solvents. |

Conclusion

Tris(2-(3-tert-butylphenyl)pyridine)iridium is a valuable addition to the toolkit of photoredox catalysts for organic synthesis. Its enhanced solubility and robust photophysical properties make it a reliable choice for a variety of transformations. By understanding the fundamental mechanistic principles and following well-designed experimental protocols, researchers can effectively leverage the power of this catalyst to achieve their synthetic goals. The protocols and insights provided in this guide serve as a solid foundation for the application of Tris(2-(3-tert-butylphenyl)pyridine)iridium in academic and industrial research, paving the way for new discoveries in drug development and materials science.

References

Sources

Precision Photophysics: Absolute Quantum Yield Determination of Tris(2-(3-tert-butylphenyl)pyridine)iridium

Executive Summary & Chemical Context